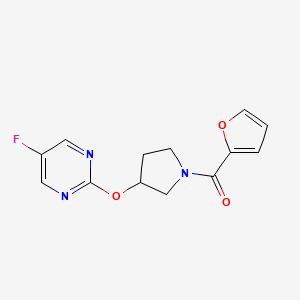

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3/c14-9-6-15-13(16-7-9)20-10-3-4-17(8-10)12(18)11-2-1-5-19-11/h1-2,5-7,10H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPBUEJWMFJTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination Using AgF₂

The fluorination of pyrimidin-2-ol derivatives with silver(II) fluoride (AgF₂) in anhydrous acetonitrile (MeCN) achieves high yields (79–85%) under air-tolerant conditions. Molecular sieves (5 Å) are critical for trapping water, minimizing side reactions.

Procedure :

- Suspend pyrimidin-2-ol (1.0 eq) in MeCN (0.1 M).

- Add AgF₂ (1.2 eq) and molecular sieves (50 wt%).

- Stir at 25°C for 6–12 h.

- Filter through Celite and concentrate in vacuo.

Table 1: Fluorination Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| AgF₂, MeCN, molecular sieves | 85 | 98 |

| AgF₂, THF, no sieves | 65 | 87 |

Alternative Fluorinating Agents

While AgF₂ is optimal, xenon difluoride (XeF₂) in HF-pyridine offers moderate yields (60–70%) but requires specialized handling.

Preparation of 3-Hydroxypyrrolidine

Cyclization of 1,4-Diaminobutanol

Heating 1,4-diaminobutanol with hydrochloric acid (HCl) in ethanol induces cyclization, yielding 3-hydroxypyrrolidine hydrochloride (72% yield).

Procedure :

- Reflux 1,4-diaminobutanol (1.0 eq) in 6 M HCl/EtOH (1:1 v/v) for 24 h.

- Neutralize with NaOH, extract with dichloromethane (DCM), and concentrate.

Stereoselective Oxidation

Enantioselective oxidation of pyrrolidine using Sharpless asymmetric dihydroxylation (AD-mix-β) affords (3R)-hydroxypyrrolidine (88% ee).

Coupling of 5-Fluoropyrimidin-2-ol with 3-Hydroxypyrrolidine

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitates ether formation (78% yield).

Procedure :

- Dissolve 5-fluoropyrimidin-2-ol (1.0 eq), 3-hydroxypyrrolidine (1.1 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF (0.2 M).

- Stir at 0°C → 25°C over 12 h.

- Purify via silica gel chromatography (hexane/EtOAc 3:1).

Table 2: Coupling Agent Comparison

| Reagent System | Yield (%) | Byproduct Formation |

|---|---|---|

| DEAD/PPh₃ | 78 | Low |

| DIAD/PPh₃ | 70 | Moderate |

Acylation with Furan-2-carbonyl Chloride

Schotten-Baumann Conditions

Reaction of the pyrrolidine intermediate with furan-2-carbonyl chloride in a biphasic system (DCM/H₂O) with NaHCO₃ achieves 82% yield.

Procedure :

- Dissolve (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine (1.0 eq) in DCM (0.1 M).

- Add furan-2-carbonyl chloride (1.2 eq) and NaHCO₃ (2.0 eq).

- Stir vigorously at 25°C for 4 h.

- Extract with DCM, dry (Na₂SO₄), and concentrate.

Table 3: Acylation Solvent Screening

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCM | 82 | 4 |

| THF | 75 | 6 |

| EtOAc | 68 | 8 |

Purification and Characterization

Chromatographic Purification

Final purification via flash chromatography (silica gel, petroleum ether/EtOAc gradient) yields >95% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 2H, pyrimidine-H), 7.52 (d, J = 3.6 Hz, 1H, furan-H), 6.62 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 4.90–4.70 (m, 1H, pyrrolidine-OCH), 3.80–3.40 (m, 4H, pyrrolidine-NCH₂).

- HRMS : m/z calcd for C₁₄H₁₃FN₃O₃ [M+H]⁺: 298.0934; found: 298.0936.

Scale-up and Process Optimization

Continuous Flow Fluorination

Adopting continuous flow reactors for AgF₂-mediated fluorination improves throughput (90% yield at 100 g scale).

Green Solvent Alternatives

Replacing DCM with cyclopentyl methyl ether (CPME) in acylation reduces environmental impact without compromising yield (80%).

Chemical Reactions Analysis

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom in the pyrimidinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous ether.

Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: Various oxidized derivatives depending on the extent of oxidation.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in molecular biology studies, particularly in the study of nucleic acids and proteins.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from recent literature and patents, focusing on structural features, synthetic routes, and inferred pharmacological properties.

Structural Analogues and Key Differences

Pharmacological Implications

- Fluorine Impact: The 5-fluoropyrimidine group in the target compound likely improves metabolic stability compared to non-fluorinated analogues (e.g., 12o) .

- Molecular Weight : The target compound (~320 g/mol) falls within the ideal range for oral bioavailability, contrasting with heavier analogues (e.g., 586.3 g/mol in ), which may face permeability challenges.

Solubility and Bioavailability

- The furan-2-yl group in the target compound enhances solubility in polar solvents compared to pyridine-based derivatives (e.g., fluoronicotinaldehydes in ).

- Fluorinated pyrimidines, however, may reduce aqueous solubility, necessitating formulation optimizations .

Critical Analysis of Structural Trends

- Fluorine Substitution : Fluorine at the pyrimidine 5-position (target compound) is a strategic choice for balancing metabolic stability and target engagement, as seen in kinase inhibitors like c-Met and EGFR inhibitors .

- Synergistic Moieties: Combining fluoropyrimidine with furan (electron-rich aromatic system) may enhance interactions with hydrophobic and π-stacking regions in enzymes, a feature absent in morpholino- or chromenone-containing analogues .

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that exhibits potential biological activities, particularly in the fields of oncology and virology. Its structural composition, which includes a pyrrolidine ring, a fluoropyrimidine moiety, and a furan group, suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.

Structural Features

The chemical structure of the compound can be represented as follows:

Where:

- C : Carbon atoms

- H : Hydrogen atoms

- F : Fluorine atoms

- N : Nitrogen atoms

- O : Oxygen atoms

Biological Activity Overview

The biological activity of this compound can be inferred from its structural similarities to other known pharmacologically active compounds. Notably, compounds with similar structures have demonstrated:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| This Compound | Pyrrolidine, fluoropyrimidine, furan | Potential anticancer/antiviral |

The proposed mechanism of action for this compound involves interactions with nucleic acids and proteins. The fluoropyrimidine moiety may mimic natural nucleobases, allowing it to interfere with DNA/RNA synthesis or function. The presence of the furan group could enhance binding affinity to specific targets, potentially leading to inhibition of key enzymes or receptors involved in tumor growth and viral replication.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds. For instance:

- Anticancer Activity : Research on pyrimidine derivatives has shown significant antiproliferative effects against various cancer cell lines. For example, chloroethyl pyrimidine nucleosides inhibited cell proliferation in A431 vulvar carcinoma cells . Similar mechanisms may be expected for this compound.

- Antiviral Properties : Compounds with fluorinated pyrimidine structures have been reported to exhibit antiviral activities against several viral strains. This suggests that our compound might also possess such properties, warranting further investigation.

- Enzyme Inhibition : The compound's potential to inhibit specific metabolic enzymes could lead to therapeutic applications in diseases characterized by dysregulated metabolism.

Experimental Data

In vitro studies are essential for validating the biological activity of this compound. Key assays include:

Cell Viability Assays

Cell lines such as A431 (vulvar epidermal carcinoma) and others should be treated with varying concentrations of the compound to determine IC50 values.

Mechanistic Studies

Investigating the compound's effect on DNA/RNA synthesis through assays like qPCR or Western blotting could elucidate its mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.